molecular formula C6H9F3N2 B1444886 3-[(3,3,3-Trifluoropropyl)amino]propanenitrile CAS No. 1170012-74-4

3-[(3,3,3-Trifluoropropyl)amino]propanenitrile

Cat. No.: B1444886
CAS No.: 1170012-74-4
M. Wt: 166.14 g/mol
InChI Key: CPCMSNMGEMRMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,3,3-Trifluoropropyl)amino]propanenitrile is a useful research compound. Its molecular formula is C6H9F3N2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolysis Studies

The photolysis of compounds similar to 3-[(3,3,3-Trifluoropropyl)amino]propanenitrile has been studied, particularly focusing on 3,3,3-trifluoropropyne. These studies explore the dissociation of the compound to produce radicals like ethynyl and trifluoromethyl, which undergo further reactions in the presence of other chemicals (Howarth & Sherwood, 1973).

Synthesis of Heterocyclic Substances

2-Arylhdrazononitriles, related to this compound, have been used as key synthons in synthesizing a variety of heterocyclic substances. These compounds demonstrate antimicrobial activities against various microorganisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Complexation Properties

The complexation properties of derivatives of 3,3,3-trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine have been studied. These studies include the synthesis and protolytic equilibria in aqueous solutions, contributing to understanding the stability constants of transition metal complexes (Korotaev et al., 2005).

Enantioselective Biocatalysis

β-Aminonitriles, including derivatives of this compound, have been synthesized and hydrolyzed to corresponding amides using the nitrile biocatalytic activity of specific bacteria. This enantioselective process is significant in organic synthesis (Chhiba et al., 2012).

Synthesis of Trifluoromethylated Compounds

Trifluoromethylated compounds, including those derived from 3,3,3-trifluoropropynyl-substituted compounds, have important applications in pharmaceuticals and agrochemicals. Novel methods for the incorporation of these groups into organic compounds have been explored, enhancing the repertoire of biologically active substances (Shimizu et al., 2009).

Adsorption Properties

Studies have shown the use of 3,3,3-trifluoropropyl functionalized silica in adsorption applications. These materials demonstrate high adsorption affinity and selectivity, particularly for certain organic compounds (Diao et al., 2017).

Optical and Dielectric Properties

Research has been conducted on the effects of the trifluoropropyl group in polysiloxane stationary phases, specifically regarding their optical and dielectric properties. These studies are relevant in the development of materials with specific optical characteristics (Jang et al., 2007).

Reactions in Organic Synthesis

The reactions of certain trifluorobut-en-1-ones with derivatives of this compound have been explored. These studies contribute to understanding the formation of imidazolidines and their isomers (Sosnovskikh, Kutsenko, Aizikovich, & Korotaev, 1999).

Synthesis of Isothiazoles

The synthesis of 3-amino-5-arylisothiazoles from propynenitriles, which are related to this compound, has been reported. This method demonstrates the versatility of propynenitriles in synthesizing functionalized isothiazoles (Barton, 2018).

Properties

IUPAC Name

3-(3,3,3-trifluoropropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2/c7-6(8,9)2-5-11-4-1-3-10/h11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMSNMGEMRMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-[(3,3,3-Trifluoropropyl)amino]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.